molecular formula C18H12FN3OS B2706571 6-(4-fluorophenyl)-N-phenylimidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049417-26-6

6-(4-fluorophenyl)-N-phenylimidazo[2,1-b]thiazole-3-carboxamide

Cat. No. B2706571
CAS RN: 1049417-26-6
M. Wt: 337.37
InChI Key: SLGATUDDJFCVJR-UHFFFAOYSA-N
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Description

The compound “6-(4-fluorophenyl)-N-phenylimidazo[2,1-b]thiazole-3-carboxamide” is a derivative of imidazo[2,1-b]thiazole . Imidazo[2,1-b]thiazole is a heterocyclic compound that has been the subject of various studies due to its potential biological activities and applications in medicinal chemistry .


Synthesis Analysis

The synthesis of related imidazo[2,1-b]thiazole derivatives typically involves multi-step reactions including condensation, ring closure, and substitution reactions . For instance, the preparation of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole derivatives is achieved through intermediate steps and is characterized by spectroscopic methods .


Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives is often confirmed using techniques such as FT-IR, NMR spectroscopy, and X-ray crystallography . Density functional theory (DFT) calculations are also employed to predict and compare molecular structures .


Chemical Reactions Analysis

The reactivity of imidazo[2,1-b]thiazole derivatives can be inferred from studies on similar compounds . For instance, the presence of fluorine atoms in the structure can influence the reactivity due to their electronegativity and ability to participate in various interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-b]thiazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure.

Scientific Research Applications

Antiproliferative Activity

This compound has been found to have broad-spectrum antiproliferative activity. It has been tested against a panel of 55 cell lines of nine different cancer types at the NCI . The compound showed superior potency than Sorafenib, a standard drug, against different cancer cell lines . For instance, it was more potent than Sorafenib against UO-31 renal cancer cell line and MCF7 breast cancer cell line .

Anticancer Activity

The compound has shown significant anticancer activity. It was more potent than Sorafenib against COLO 205 colon cancer cell line . It also showed higher potency than Sorafenib against OVCAR-3 ovarian cancer cell line and DU-145 prostate cancer cell line .

Antioxidant Activity

Thiazole derivatives, such as this compound, have been reported to have antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Thiazole derivatives have also been reported to have analgesic activity . Analgesics are medicines that are used to relieve pain. They work by blocking pain signals from going to the brain or by interfering with the brain’s interpretation of the signals.

Antimicrobial Activity

This compound has shown antimicrobial activity, including antibacterial and antifungal properties . This makes it potentially useful in treating a variety of infections caused by bacteria and fungi.

Antimalarial Activity

Thiazole derivatives have been reported to have antimalarial activity . Malaria is a life-threatening disease caused by parasites that are transmitted to people through the bites of infected female Anopheles mosquitoes.

Anti-inflammatory Activity

The compound has shown anti-inflammatory activity comparable to that of the standard ibuprofen drug . Anti-inflammatory drugs are used to treat pain, inflammation, and fever.

Antipsychotic Activity

Thiazole derivatives have been reported to have antipsychotic activity . Antipsychotics are medications that are used to treat psychiatric conditions such as schizophrenia and bipolar disorder.

Future Directions

Based on the previous work and in continuation of anticancer drug discovery research, the aim of this research was to design and synthesize new pyrazolo[3,4-d]pyrimidine and its glycosyl amino derivatives . As well as the thioxo-pyrazolo[4,3-e][1,2,4]triazolo [1,5-c]pyrimidine compounds and the thioglycoside derivatives, based on pyrazolo[3,4-d]pyrimidine scaffold to develop novel CDK2 inhibitors .

properties

IUPAC Name

6-(4-fluorophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3OS/c19-13-8-6-12(7-9-13)15-10-22-16(11-24-18(22)21-15)17(23)20-14-4-2-1-3-5-14/h1-11H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGATUDDJFCVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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